5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid

FXR agonist dyslipidemia LY2562175

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid (CAS 2191434-19-0, MF C₁₃H₉Cl₂NO₃, MW 298.12) is a diaryl-isoxazole-4-carboxylic acid building block distinguished by its 5-cyclopropyl substitution and 2,6-dichlorophenyl motif. The compound serves as the conserved carboxylate-bearing pharmacophoric core from which multiple clinical-stage farnesoid X receptor (FXR) agonists—including LY2562175, Lecufexor, and non-steroidal FXR agonist PX-104—were elaborated via C-4 carboxylic acid derivatization.

Molecular Formula C13H9Cl2NO3
Molecular Weight 298.12 g/mol
Cat. No. B8085168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid
Molecular FormulaC13H9Cl2NO3
Molecular Weight298.12 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)O
InChIInChI=1S/C13H9Cl2NO3/c14-7-2-1-3-8(15)9(7)11-10(13(17)18)12(19-16-11)6-4-5-6/h1-3,6H,4-5H2,(H,17,18)
InChIKeyRYDPZPPGEPZFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid – Chemical Identity, Pharmacological Class & Procurement Baseline


5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic acid (CAS 2191434-19-0, MF C₁₃H₉Cl₂NO₃, MW 298.12) is a diaryl-isoxazole-4-carboxylic acid building block distinguished by its 5-cyclopropyl substitution and 2,6-dichlorophenyl motif [1]. The compound serves as the conserved carboxylate-bearing pharmacophoric core from which multiple clinical-stage farnesoid X receptor (FXR) agonists—including LY2562175, Lecufexor, and non-steroidal FXR agonist PX-104—were elaborated via C-4 carboxylic acid derivatization [1][2]. Commercial availability ranges from 95% to ≥98% purity across multiple suppliers, with storage recommended at 2–8°C sealed under dry conditions .

Why 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid Cannot Be Replaced by 5-Methyl or 5-Isopropyl Isoxazole-4-carboxylic Acid Analogs


Within the FXR agonist pharmacophore, the 5-cyclopropyl substituent and the 2,6-dichlorophenyl ring on the isoxazole scaffold are not interchangeable with close analogs bearing 5-methyl (CAS 3919-76-4) or 5-isopropyl (CAS 774605-58-2) substitution [1][2]. The cyclopropyl group imposes a unique steric constraint and conformational preference at the C-5 position that directly governs the geometry of the C-4 linker trajectory into the FXR ligand-binding domain [1]. When the cyclopropyl is replaced by methyl or isopropyl, the resulting derived FXR agonists exhibit substantially altered potency, physicochemical properties, and in vivo pharmacological profiles—differences documented in structure-activity relationship (SAR) studies across multiple isoxazole FXR agonist series [3]. Furthermore, only the 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole core has yielded FXR agonists that advanced to clinical evaluation (LY2562175, Lecufexor), providing regulatory-grade precedent absent for the 5-methyl and 5-isopropyl analogs [1][2]. Generic substitution therefore risks invalidating established SAR, losing target engagement, and forfeiting the translational validation accrued with this specific core.

Quantitative Differentiation Evidence for 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid Against Closest Analogs


Clinical-Stage FXR Agonist Derivatization: LY2562175 In Vitro Potency Enabled Exclusively by the 5-Cyclopropyl-2,6-dichlorophenyl Core

The target compound is the essential carboxylate precursor for LY2562175, a clinical-stage FXR agonist [1]. LY2562175 activates human FXR with an EC₅₀ of 193 nM in a cell-based co-transfection assay and recruits the SRC-1 coactivator peptide with a relative EC₅₀ of 121 nM and 93.5% efficacy relative to GW4064 [1]. No 5-methyl (CAS 3919-76-4) or 5-isopropyl (CAS 774605-58-2) analog-derived FXR agonist has achieved clinical evaluation, and no public EC₅₀ data exist for FXR agonists derived from these alternative cores . The clinical advancement of LY2562175 to human trials—supported by preclinical ADME properties consistent with once-daily dosing—is directly contingent on the 5-cyclopropyl-2,6-dichlorophenyl isoxazole scaffold [1].

FXR agonist dyslipidemia LY2562175

In Vivo Lipid-Modulating Efficacy of LY2562175: Dose-Response Data Exclusively Linked to the Target Compound Core

LY2562175, elaborated exclusively from the target compound, produces dose-dependent reductions in serum cholesterol and triglycerides in preclinical models . At 10 mg/kg, cholesterol decreases by 80% below vehicle and triglycerides by 76% from control, with ED₅₀ values of 2 mg/kg (cholesterol) and 3.4 mg/kg (triglycerides) . In female ZDF rats, LY2562175 lowers plasma triglycerides in both fasted and non-fasted states; when co-administered with rosiglitazone, it further reduces fasted and non-fasted triglycerides . FPLC lipoprotein fractionation confirms vLDL-C reduction and HDL-C elevation . No in vivo lipid-modulating data exist for any FXR agonist derived from the 5-methyl or 5-isopropyl comparator cores .

in vivo efficacy lipid modulation LY2562175

Multi-Candidate Derivatization Platform: Three Distinct Clinical/Advanced Preclinical FXR Agonists Elaborated from a Single Core

The target compound is the universal C-4 carboxylate intermediate from which three structurally distinct FXR agonists have been elaborated: LY2562175 (Eli Lilly, clinical evaluation for dyslipidemia), Lecufexor/ID119031166 (clinical evaluation for NASH and liver fibrosis), and PX-104 (advanced preclinical, neuroprotection) [1][2]. Each agonist derivatizes the C-4 carboxylic acid via different linker chemistries (piperidinylmethoxy, benzoxazole-ethynyl, and phenyl-cyclopropyl, respectively) while preserving the identical 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole core [1][2]. Lecufexor is distinguished by its intestine-preferential design and lack of MRGPRX4 (pruritus receptor) activity, addressing a key tolerability limitation of earlier FXR agonists [2]. The 5-methyl analog (CAS 3919-76-4) is primarily cataloged as a dicloxacillin impurity (Impurity D) rather than a pharmacologically productive core, and no analogous multi-candidate derivatization platform exists for the 5-isopropyl analog .

FXR agonist platform Lecufexor PX-104

Physicochemical Property Differentiation: LogP, TPSA, and Molecular Features Impacting Downstream Conjugation Efficiency

The target compound possesses a computed LogP of 4.224 (XLogP3 = 3.4) and a topological polar surface area (TPSA) of 63.3 Ų, with 3 rotatable bonds, 4 H-bond acceptors, and 1 H-bond donor . The 5-cyclopropyl group contributes a compact, rigid C3-cycloalkyl moiety (MW contribution: ~41 Da) versus the 5-isopropyl analog (MW 300.14, branched C3-alkyl, MW contribution ~43 Da) and the 5-methyl analog (MW 272.08, small C1-alkyl, MW contribution ~15 Da) . The cyclopropyl ring restricts conformational freedom at C-5 compared to the freely rotating isopropyl group, pre-organizing the C-4 carboxylate trajectory—a critical determinant for downstream linker geometry in FXR agonist elaboration . The higher LogP of the target compound (4.224) versus typical isoxazole-4-carboxylic acids increases lipophilicity-driven partitioning, advantageous for membrane target engagement but requiring careful formulation consideration .

physicochemical properties LogP drug-likeness

Validated Application Scenarios for 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid Based on Quantitative Evidence


FXR-Targeted Drug Discovery: Synthesis of Clinical-Stage FXR Agonists for Dyslipidemia, NASH, and Liver Fibrosis

The target compound is the mandatory carboxylic acid intermediate for synthesizing LY2562175 (EC₅₀ = 193 nM, clinical-stage FXR agonist for dyslipidemia) and Lecufexor (clinical-stage, intestine-preferential FXR agonist for NASH and liver fibrosis) [1]. Procurement of this specific core enables C-4 carboxylate derivatization via amidation, esterification, or reduction to the alcohol followed by etherification—the established synthetic routes to both clinical candidates. No alternative isoxazole-4-carboxylic acid core (5-methyl or 5-isopropyl) has produced an FXR agonist with reported EC₅₀ data, let alone clinical advancement. Researchers pursuing FXR modulation for metabolic liver diseases, cholestasis, or dyslipidemia should prioritize this core to maintain SAR continuity with published clinical candidates.

Medicinal Chemistry Platform: Multi-Target Derivatization from a Single Validated Scaffold

The target compound supports at least three structurally distinct derivatization strategies (piperidinylmethoxy, benzoxazole-ethynyl, and phenyl-cyclopropyl linkers) that have each yielded a named candidate (LY2562175, Lecufexor, PX-104) [1]. This platform versatility is not replicated by the 5-methyl analog (primarily used as dicloxacillin Impurity D) or the 5-isopropyl analog (no published derivatization outcomes). For medicinal chemistry groups building focused libraries around the FXR pharmacophore, the target compound offers a core with pre-validated linker attachment chemistry, reducing the synthetic risk inherent in scaffold-hopping approaches.

In Vivo Pharmacology: Preclinical Lipid-Lowering and Metabolic Disease Models

LY2562175, derived exclusively from the target compound, demonstrates robust and quantified in vivo lipid modulation: 80% reduction in serum cholesterol and 76% reduction in triglycerides at 10 mg/kg, with ED₅₀ values of 2 mg/kg (cholesterol) and 3.4 mg/kg (triglycerides) in rodent models [1]. These data provide direct in vivo proof-of-concept for FXR agonism using this core scaffold. Procurement for in vivo pharmacology programs is justified by the existence of these benchmark efficacy data, which enable power calculations and dose-range finding. No analogous in vivo efficacy data exist for FXR agonists derived from the 5-methyl or 5-isopropyl comparator cores, making them unsuitable for programs requiring translational precedent.

Crystal Form and Solid-State Optimization Studies for FXR-Targeted Therapeutics

Sunshine Lake Pharma has filed patent applications (WO2021104427A1, WO2021104421A1, CN112876490A, and US 2025/0268871 A1) specifically covering crystal forms of the nitrogen-containing tricyclic compound elaborated from this core, with Crystal Form J demonstrating stable properties and resistance to deliquescence under high humidity [1]. The availability of detailed solid-state characterization (XRPD, DSC, TGA data) for derivatives built on this core provides a regulatory-quality physicochemical foundation for formulation development. Research groups pursuing crystalline form screening or solid-state optimization of FXR agonists should anchor their studies on this core to leverage existing crystallographic precedent and avoid de novo polymorphism characterization.

Quote Request

Request a Quote for 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.